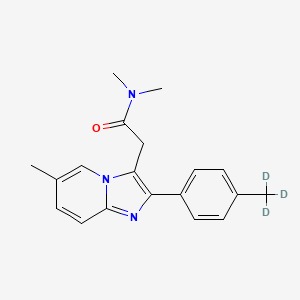
Zolpidem-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zolpidem-d7 is a deuterated form of zolpidem, a nonbenzodiazepine hypnotic agent used primarily for the short-term treatment of insomnia. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and analytical applications, as it allows for the differentiation between the labeled and unlabeled forms of the compound in various biological matrices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zolpidem-d7 involves the incorporation of deuterium atoms into the zolpidem molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in the zolpidem molecule are replaced with deuterium. This can be achieved using deuterated reagents or solvents under specific reaction conditions. For example, the use of deuterated methanol (CD3OD) as a solvent can facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process may include the use of catalysts to enhance the reaction efficiency and yield. The final product is purified using techniques such as crystallization or chromatography to ensure the desired level of deuterium incorporation and purity.
Análisis De Reacciones Químicas
Types of Reactions
Zolpidem-d7 undergoes similar chemical reactions as its non-deuterated counterpart, zolpidem. These reactions include:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Aplicaciones Científicas De Investigación
Zolpidem-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of zolpidem in the body.
Analytical Chemistry: It serves as an internal standard in LC-MS and gas chromatography-mass spectrometry (GC-MS) analyses to quantify zolpidem and its metabolites in biological samples.
Biomedical Research: this compound is used in studies investigating the effects of zolpidem on the central nervous system and its potential therapeutic applications.
Forensic Toxicology: It aids in the detection and quantification of zolpidem in forensic samples, providing evidence in cases of drug-facilitated crimes.
Mecanismo De Acción
Zolpidem-d7, like zolpidem, acts as a positive modulator of gamma-aminobutyric acid (GABA) type A receptors. By binding to the benzodiazepine site on the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This action helps to induce sleep and improve sleep quality in individuals with insomnia.
Comparación Con Compuestos Similares
Similar Compounds
Zaleplon: Another nonbenzodiazepine hypnotic agent with a similar mechanism of action.
Eszopiclone: A nonbenzodiazepine hypnotic used for the treatment of insomnia.
Indiplon: A nonbenzodiazepine hypnotic with similar pharmacological properties.
Uniqueness
Zolpidem-d7 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and differentiation from the non-deuterated form, making it a valuable tool in research and clinical applications.
Propiedades
Fórmula molecular |
C19H21N3O |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[6-methyl-2-[4-(trideuteriomethyl)phenyl]imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C19H21N3O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12H,11H2,1-4H3/i1D3 |
Clave InChI |
ZAFYATHCZYHLPB-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


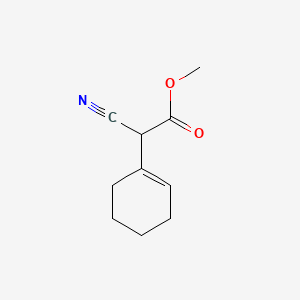
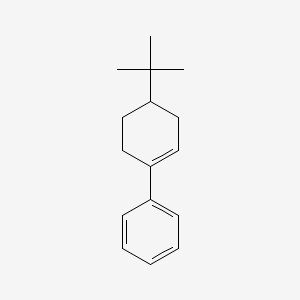
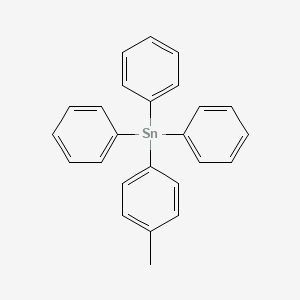
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)

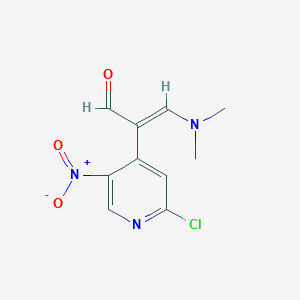
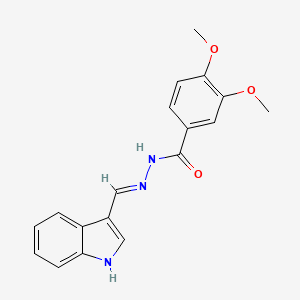
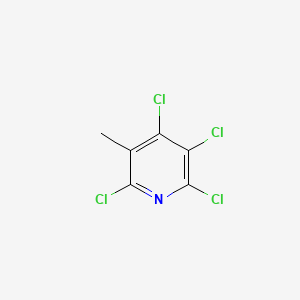

![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)
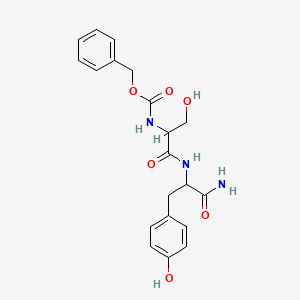

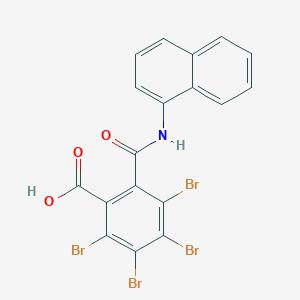
![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
